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Compound of Interest

Compound Name: DMX-129

Cat. No.: B15618236

Get Quote

Important Note: A search for "DMX-129" did not yield information on a specific therapeutic

agent. The following data pertains to investigational compounds with similar designations. It is

crucial to verify the exact compound of interest for your research. The information provided is

for research purposes only and does not constitute medical advice.

MM-129: A Novel BTK/PD-L1 Inhibitor for Colon
Cancer
MM-129 is an experimental inhibitor targeting Bruton's tyrosine kinase (BTK) and Programmed

death-ligand 1 (PD-L1), with potential applications in colon cancer treatment.[1] Preclinical

studies have explored its safety, pharmacokinetics, and anti-tumor activity.
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Parameter Value Species
Administration
Route

Reference

Anticancer

Effective Dose
10 µmol/kg Mice Not specified [1][2]

Bioavailability 68.6% Wistar Rats Intraperitoneal [1]

Zebrafish

Embryo

Treatment

10 µM Zebrafish Not specified [1][2]

Experimental Protocols
Toxicity and Safety Evaluation in Mice: A 14-day study was conducted to assess the safety

profile of MM-129 in mice. The compound was administered at an anticancer effective dose of

10 µmol/kg.[1][2] Throughout the study, animal welfare was monitored. At the conclusion of the

14-day period, hematological and biochemical parameters were analyzed to evaluate liver and

renal function.[1] No serious adverse events were reported at this dosage.[1][2]

Pharmacokinetic Study in Wistar Rats: The pharmacokinetic properties of MM-129 were

evaluated in Wistar rats. Following intraperitoneal administration, the compound's absorption

and bioavailability were assessed. The results indicated rapid absorption and a bioavailability of

68.6%.[1]

Zebrafish Embryo Toxicity Assay: To determine potential sublethal effects, zebrafish embryos

were treated with a 10 µM concentration of MM-129. No significant adverse effects were

detected at this concentration.[1][2]

Signaling Pathway and Experimental Workflow
Caption: MM-129 experimental workflow and targeted signaling pathway.

EBC-129: An Antibody-Drug Conjugate for Solid
Tumors
EBC-129 is a first-in-class antibody-drug conjugate (ADC) that targets a specific glycosylation

site on both carcinoembryonic antigen-related cell adhesion molecules (CEACAM) 5 and 6,
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which are over-expressed in various solid tumors.[3] The ADC consists of a fully humanized

monoclonal antibody linked to the cytotoxic agent monomethyl auristatin E (MMAE).[4]

Quantitative Data Summary
Parameter Value Population

Administration
Route

Reference

Phase 1a Dose

Escalation

0.3, 0.6, 1.2, 1.8,

2.0, 2.2 mg/kg

Patients with

advanced solid

tumors

Intravenous

(every 3 weeks)
[5]

Maximum

Tolerated Dose
2.2 mg/kg

Patients with

advanced solid

tumors

Intravenous [5]

Objective

Response Rate

(ORR)

20%

Patients with

advanced

pancreatic ductal

adenocarcinoma

Intravenous [4]

Disease Control

Rate (DCR)
71.4%

Patients with

advanced

pancreatic ductal

adenocarcinoma

Intravenous [4]

Median

Progression-Free

Survival

12.9 weeks

Patients with

advanced

pancreatic ductal

adenocarcinoma

Intravenous [4]

Experimental Protocols
Phase 1a Clinical Trial (NCT05701527): This open-label, dose-escalation study enrolled

patients with locally advanced unresectable or metastatic solid tumors who had progressed on

standard therapies.[4][6] The trial evaluated the safety, tolerability, and preliminary efficacy of

EBC-129 monotherapy.[5] Patients received escalating doses of EBC-129 administered

intravenously every 3 weeks.[5] Key assessments included monitoring for adverse events,

tumor response according to RECIST v1.1, and pharmacokinetic analysis.[4][5]
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Inclusion Criteria for Phase 1 Trial:

Age: ≥18 years (US) or ≥21 years (Singapore)

Body weight: ≥40 kg and ≤100 kg (Parts A and B), ≤120 kg (other parts)

Histologically or cytologically confirmed unresectable locally advanced or metastatic solid

tumors with confirmed CEACAM5/6 expression.[4][6]

ECOG performance status of 0 or 1.[4][6]

Adequate organ function (hepatic, renal, and bone marrow).[6]

Mechanism of Action and Clinical Trial Workflow
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Mechanism of Action Phase 1 Clinical Trial Workflow
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Caption: EBC-129 mechanism of action and Phase 1 trial workflow.

MCLA-129: A Bispecific Antibody Targeting EGFR
and c-MET
MCLA-129 is a human bispecific IgG1 antibody designed to target both the epidermal growth

factor receptor (EGFR) and the c-mesenchymal-epithelial transition factor (c-MET) on tumor

cells.[7][8] It is being investigated for the treatment of advanced non-small cell lung cancer

(NSCLC) and other solid tumors.[7]
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Quantitative Data Summary
There is no publicly available quantitative data on specific dosages from the provided search

results. The clinical trial (NCT04930432) is a Phase 1/2 dose-finding study to determine the

maximum tolerated dose (MTD) and recommended Phase 2 dose.[7]

Experimental Protocols
Phase 1/2 Clinical Trial (NCT04930432): This is a multi-center, open-label study of MCLA-129

as a monotherapy in patients with advanced solid tumors.[7]

Part 1 (Phase 1): A dose-escalation phase to determine the dose-limiting toxicity (DLT) and

MTD of MCLA-129. This is followed by a dose-expansion phase.[7]

Part 2 (Phase 2): Parallel cohort expansion to further evaluate the efficacy, safety, and

pharmacokinetic profile in specific patient sub-cohorts, particularly those with advanced

NSCLC.[7]

Preclinical In Vitro and In Vivo Studies: Preclinical studies have demonstrated that MCLA-129

can block EGF and HGF binding to their respective receptors, thereby inhibiting ligand-induced

phosphorylation.[8] The antibody also exhibits enhanced antibody-dependent cell-mediated

cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[8] In vivo studies

using patient-derived xenograft models of EGFR exon20 insertion NSCLC showed significant,

dose-dependent tumor regression.[8]

Mechanism of Action and Preclinical Evaluation
Caption: MCLA-129 mechanism of action and preclinical workflow.

AGMB-129 (Ontunisertib): A GI-Restricted ALK5
Inhibitor for Crohn's Disease
AGMB-129, also known as Ontunisertib, is an oral, small molecule inhibitor of ALK5 (TGF-βR1)

being developed for the treatment of Fibrostenosing Crohn's Disease (FSCD).[9] It is designed

to be gastrointestinal-restricted to minimize systemic exposure and improve its safety profile.[9]

[10]
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Quantitative Data Summary
Parameter Value Population

Administration
Route

Reference

Phase 1

SAD/MAD Doses

Various

ascending doses
Healthy Subjects Oral [9]

Phase 2a High

Dose

200mg twice-

daily

Patients with

FSCD
Oral [9]

Phase 2a Low

Dose

100mg once-

daily

Patients with

FSCD
Oral [9]

Phase 1 Study

Size

82 healthy

subjects
Healthy Subjects Oral [9]

Phase 2a Study

Size
103 patients

Patients with

FSCD
Oral [11]

Experimental Protocols
Phase 1 Clinical Trial: A study in 82 healthy subjects included single ascending dose (SAD),

multiple ascending dose (MAD), and food-effect stages.[9] The trial demonstrated that AGMB-

129 was well-tolerated at all tested doses, with no drug-related safety signals or dose-limiting

toxicities.[9] It confirmed high local exposure in the ileum with no clinically relevant systemic

exposure.[9][10]

STENOVA Phase 2a Clinical Trial (NCT05843578): This is a randomized, double-blind,

placebo-controlled study in patients with symptomatic FSCD.[10][11]

Design: Patients are randomized (1:1:1) to receive a high dose (200mg BID), a low dose

(100mg QD), or a placebo for 12 weeks, in addition to their standard of care.[9][11]

Primary Endpoints: Safety and tolerability.[10]

Secondary Endpoints: Pharmacokinetics and target engagement, assessed via

transcriptomics in mucosal biopsies collected from ileal strictures at screening and Week 12.

[9][11]
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Logical Relationship and Clinical Trial Design

Therapeutic Rationale STENOVA Phase 2a Trial Design
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Caption: AGMB-129 therapeutic rationale and Phase 2a trial design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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